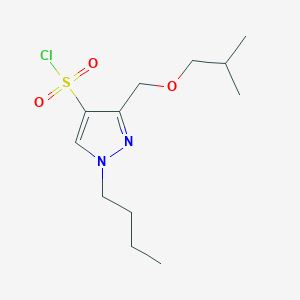

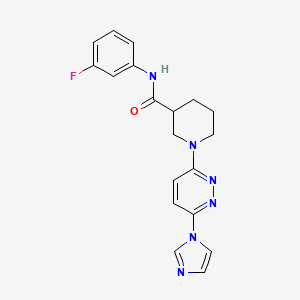

Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone” is a complex organic compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzene ring fused with a furan ring . This unique structural feature makes benzofuran a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds vary. For instance, benzofuran is a colorless liquid and a component of coal tar . Its chemical formula is C8H6O, and it has a molar mass of 118.135 g·mol−1 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of benzofuran derivatives, including Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone :

Anticancer Activity

Benzofuran derivatives have been shown to exhibit anticancer activity. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds displayed anticancer activity against the human ovarian cancer cell line A2780 .

Acetylcholinesterase Inhibition

Some benzofuran compounds, such as compound A4 (4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone), have demonstrated significant acetylcholinesterase inhibitory activity, which is valuable in treating diseases like Alzheimer’s .

Analgesic and Anti-inflammatory Activities

Benzofuran derivatives are known for their analgesic and anti-inflammatory properties, making them potential candidates for pain and inflammation management .

Antimicrobial and Antifungal Activities

These compounds also show promise in antimicrobial and antifungal applications due to their ability to inhibit the growth of various microorganisms .

Anti-HIV and Antimalarial Activities

Substituted benzofurans have been researched for their potential use in anti-HIV and antimalarial treatments .

Agricultural Applications

In agriculture, benzofuran derivatives can be used due to their biological activities which may include pest control or plant growth regulation .

Organic Material Properties

Due to their optical and electronic properties, some benzofuran derivatives are used as organic materials in various applications .

Fluorescence Sensors and Brighteners

These compounds can serve as fluorescence sensors and brighteners, which have applications in chemical analysis and textile manufacturing .

Future Directions

Given the wide range of biological and pharmacological applications of benzofuran compounds, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely focus on developing new therapeutic agents to address resistance to antibiotics and other global health challenges .

properties

IUPAC Name |

1-benzofuran-2-yl-(4-cyclopropylidenepiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(16-11-14-3-1-2-4-15(14)20-16)18-9-7-13(8-10-18)12-5-6-12/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSXRFBIDRHTIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

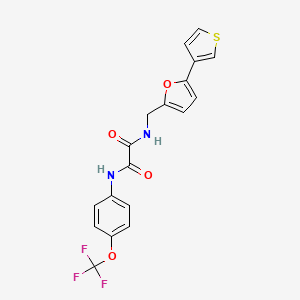

![(E)-ethyl 2-(4,6-difluoro-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902776.png)

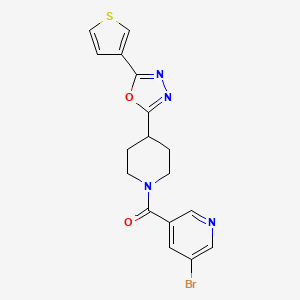

![[4-(3,4-Dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2902778.png)

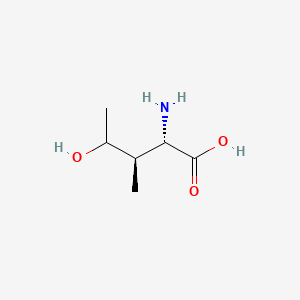

![3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2902779.png)

![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)